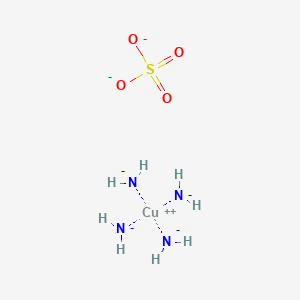
Tetraamminecopper(II) sulfate hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraamminecopper(II) sulfate hydrate, also known as tetraammineaquacopper(II) sulfate, is an inorganic complex compound with the formula [Cu(NH₃)₄(H₂O)]SO₄. This dark blue to purple solid is a sulfuric acid salt of the metal complex [Cu(NH₃)₄(H₂O)]²⁺. It is closely related to Schweizer’s reagent, which is used for the production of cellulose fibers in the production of rayon .
准备方法
Synthetic Routes and Reaction Conditions: Tetraamminecopper(II) sulfate hydrate can be synthesized by adding a concentrated aqueous solution of ammonia to a saturated aqueous solution of copper(II) sulfate pentahydrate. The product is then precipitated with ethanol or isopropanol . The reaction can be represented as: [ \text{CuSO}_4 \cdot 5\text{H}_2\text{O} + 4\text{NH}_3 \rightarrow [\text{Cu(NH}_3)_4(\text{H}_2\text{O})]\text{SO}_4 + 4\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the preparation involves dissolving copper(II) sulfate in water, adding ammonium hydroxide to form an intense blue solution, and then adding ethanol to precipitate the product . The crystals are then separated from the solution by filtration and dried in air at a temperature of 30 to 40°C .
化学反应分析
Types of Reactions: Tetraamminecopper(II) sulfate hydrate undergoes various types of reactions, including:
Hydrolysis: The compound tends to hydrolyze and release ammonia upon standing in air.
Substitution: Ammonia molecules replace the water molecules originally bonded to the copper(II) ion.
Common Reagents and Conditions:
Reagents: Copper(II) sulfate pentahydrate, concentrated ammonia, ethanol, or isopropanol.
Conditions: The reactions typically occur in aqueous solutions and involve precipitation with ethanol or isopropanol.
Major Products:
科学研究应用
Tetraamminecopper(II) sulfate hydrate has a wide range of applications in scientific research, including:
作用机制
The mechanism by which tetraamminecopper(II) sulfate hydrate exerts its effects involves the formation of a complex cation [Cu(NH₃)₄(H₂O)]²⁺. This cation interacts with various molecular targets and pathways, including:
相似化合物的比较
Tetraamminecopper(II) iodide monohydrate: Similar in structure but contains iodide instead of sulfate as the anion.
Schweizer’s reagent: Used for the production of cellulose fibers, closely related in terms of its copper-ammonia complex.
Uniqueness: Tetraamminecopper(II) sulfate hydrate is unique due to its specific combination of ammonia and sulfate ions, which confer distinct properties such as its deep blue-violet color and its solubility in water .
属性
分子式 |
CuH8N4O4S-4 |
|---|---|
分子量 |
223.70 g/mol |
IUPAC 名称 |
copper;azanide;sulfate |
InChI |
InChI=1S/Cu.4H2N.H2O4S/c;;;;;1-5(2,3)4/h;4*1H2;(H2,1,2,3,4)/q+2;4*-1;/p-2 |
InChI 键 |
PTFZJJIFGGDFKI-UHFFFAOYSA-L |
规范 SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[O-]S(=O)(=O)[O-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1,1'-Binaphthalene]-2,2'-diol, 5,5',6,6',7,7',8,8'-octahydro-, (1S)-](/img/structure/B12351590.png)
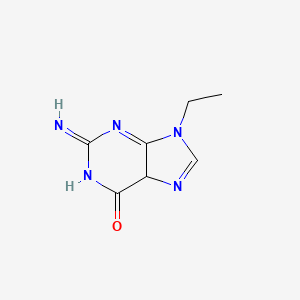
![diazanium;2-[dithiocarboxy(methyl)amino]acetate](/img/structure/B12351596.png)
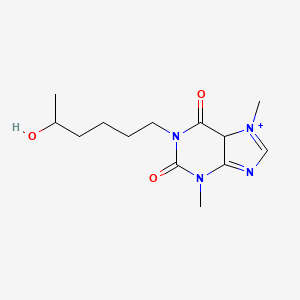
![4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B12351608.png)
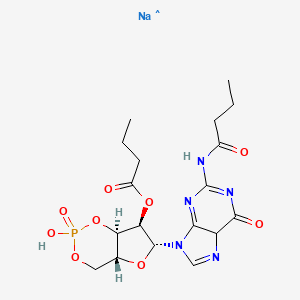

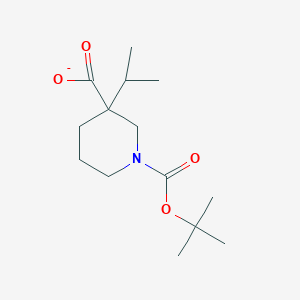
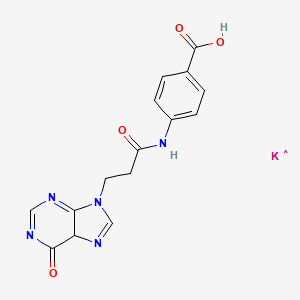
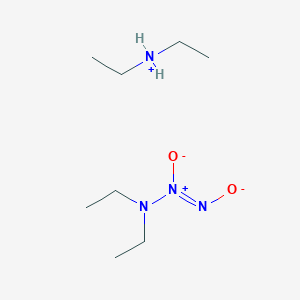
![N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-imine](/img/structure/B12351665.png)
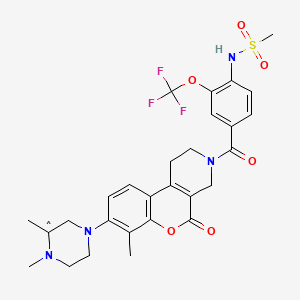
![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B12351670.png)
